molecular formula C38H47NO6 B13833072 N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide

N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide

Cat. No.: B13833072
M. Wt: 613.8 g/mol
InChI Key: UGAAZLWVRFWUHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the fluorescein and the octadecanoyl group. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 5-(Octadecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(Octadecanoylamino)fluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, affecting its fluorescence properties.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, leading to modified derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced fluorescein derivatives

    Substitution: Modified fluorescein derivatives with different functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Octadecanoylamino)fluorescein is unique due to its specific excitation and emission wavelengths, making it highly suitable for specific fluorescence applications. Its amphiphilic nature allows it to integrate seamlessly into lipid membranes, providing valuable insights into membrane dynamics and lipid behavior .

Properties

Molecular Formula

C38H47NO6

Molecular Weight

613.8 g/mol

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)octadecanamide

InChI

InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-35(42)39-32-19-17-18-31-36(32)37(43)45-38(31)29-23-21-27(40)25-33(29)44-34-26-28(41)22-24-30(34)38/h17-19,21-26,40-41H,2-16,20H2,1H3,(H,39,42)

InChI Key

UGAAZLWVRFWUHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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